N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE
Description
This compound is a benzothiazole derivative featuring a 2-methoxybenzamide moiety and a dimethylaminoethyl group, formulated as a hydrochloride salt. The 2-methoxy substituent on the benzamide may influence electronic properties and steric interactions with biological targets. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in antibacterial or receptor-targeted therapies .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S.ClH/c1-21(2)12-13-22(18(23)14-8-4-6-10-16(14)24-3)19-20-15-9-5-7-11-17(15)25-19;/h4-11H,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMODFKQFCOYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Methoxybenzamide Formation: The methoxybenzamide moiety can be synthesized by reacting 2-methoxybenzoic acid with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the benzothiazole ring or the methoxybenzamide moiety, potentially leading to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the benzothiazole ring, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or imaging agent due to the benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The dimethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes, while the methoxybenzamide moiety could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-Substituted Benzamides
- Structure : Benzothiazole core with carbamothioyl and substituted benzamide groups.
- Key Features: Lack of dimethylaminoethyl group; presence of thioamide functionality.
- Activity : Demonstrated moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Comparison: The absence of the dimethylaminoethyl group in these analogs may reduce solubility in physiological conditions compared to the hydrochloride salt form of the main compound.
N-(Benzothiazol-2-yl)chloroethanamide
- Structure : Benzothiazole linked to a chloroacetamide group.
- Synthesis: Derived from 2-aminobenzothiazole and chloroacetic acid .
- The lack of a basic dimethylaminoethyl group likely reduces solubility in acidic environments .
Ranitidine Hydrochloride
- Structure : Furanyl-methylthioethylnitroethenediamine hydrochloride.
- Key Features: Nitroethenediamine backbone with a dimethylaminomethyl group.
- Activity : H₂ receptor antagonist used for gastric acid suppression .
- Comparison: Both compounds utilize a dimethylaminoalkyl group and hydrochloride salt for enhanced solubility. However, the main compound’s benzothiazole and methoxybenzamide moieties may target different biological pathways compared to ranitidine’s nitroethenediamine structure .
Physicochemical Properties and Bioactivity
Table 1: Comparative Analysis of Key Compounds
Toxicity and Drug-Likeness
- Main Compound: No direct toxicity data, but benzothiazole derivatives generally exhibit moderate toxicity profiles. Computational tools (e.g., molinspiration) predict drug-likeness parameters such as logP and hydrogen bonding capacity .
- Comparisons :
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and antibacterial properties, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H20N3O2S·HCl
- Molecular Weight : 357.87 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various assays, focusing on its antiproliferative effects against cancer cell lines, enzyme inhibition, and antibacterial properties.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cell growth.
The compound showed selectivity towards the MCF-7 breast cancer cell line, with an IC50 value of 3.1 µM, indicating its potential as a therapeutic agent in breast cancer treatment.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it was assessed for its binding affinity to the Apelin receptor and angiotensin II receptor.
| Target Enzyme | EC50 (nM) | Source |
|---|---|---|
| Apelin Receptor | >100,000 | Burnham Center for Chemical Genomics |
| Angiotensin II Receptor | >100,000 | Burnham Center for Chemical Genomics |
These results suggest that while the compound may have some affinity for these targets, the high EC50 values indicate limited effectiveness as an enzyme inhibitor at the concentrations tested.
Antibacterial Activity
In addition to its anticancer properties, the compound exhibits antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values highlight its effectiveness:
The results indicate that this compound has selective antibacterial properties, particularly against Gram-positive bacteria.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiproliferative Effects : A study published in MDPI reported that derivatives of benzothiazole exhibited varying degrees of antiproliferative activity against multiple cancer cell lines. The study highlighted that modifications to the benzothiazole structure significantly influenced biological activity .
- Mechanisms of Action : Research indicates that compounds with similar structures may induce apoptosis in cancer cells through oxidative stress mechanisms or by disrupting cellular signaling pathways .
- Clinical Implications : Given its selective activity against certain cancer types and bacterial strains, further research could explore its potential as a lead compound for drug development targeting breast cancer and bacterial infections.
Q & A
Q. What synthetic protocols are recommended for preparing N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride, and how do reaction parameters impact yield?
- Methodological Answer : The compound can be synthesized via reflux reactions under controlled conditions. For example, a common approach involves heating reactants (e.g., benzothiazole derivatives and dimethylaminoethyl amines) in a water bath at 100°C for 4 hours under reflux, followed by recrystallization with methanol to isolate the hydrochloride salt . Key parameters include:
- Reagent Ratios : Stoichiometric balance between benzothiazole precursors and amine-containing reactants.
- Solvent Selection : Methanol or ethanol for recrystallization to enhance purity.
- Temperature Control : Prolonged heating (4+ hours) ensures complete amide bond formation.
Systematic optimization via Design of Experiments (DoE) is recommended to assess interactions between variables (e.g., time, temperature, solvent polarity).
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent placement (e.g., benzothiazole ring protons at δ 7.5–8.5 ppm, methoxy group at δ ~3.8 ppm).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] for the free base vs. [M+Cl⁻] for the hydrochloride salt).
- X-ray Crystallography : Resolves salt formation (hydrochloride counterion positioning) .
Q. How should researchers design initial biological assays to evaluate anti-inflammatory activity?
- Methodological Answer :
- In Vitro Models : Use lipopolysaccharide (LPS)-stimulated macrophages to measure cytokine suppression (e.g., TNF-α, IL-6 via ELISA).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Control Compounds : Compare with known anti-inflammatory agents (e.g., dexamethasone).
- Mechanistic Probes : Assess NF-κB pathway inhibition via luciferase reporter assays .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with variations at the benzothiazole ring (e.g., halogenation) or dimethylaminoethyl chain (e.g., alkylation).
- Biological Screening : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding).
- Computational Modeling : Use molecular docking to predict binding modes to targets like cyclooxygenase-2 (COX-2).
- Data Correlation : Plot substituent electronic effects (Hammett σ values) against bioactivity to identify key pharmacophores .
Q. How can conflicting biological activity data across studies be systematically resolved?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell line authenticity, reagent lot consistency).
- Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends (e.g., higher potency in serum-free media).
- Cross-Validation : Use orthogonal assays (e.g., Western blotting alongside ELISA for cytokine measurement).
- Contextual Factors : Account for differences in salt form (hydrochloride vs. free base) or solvent vehicle effects (DMSO vs. PBS) .
Q. What methodological considerations are essential for studying the compound’s stability in physiological buffers?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Temperature Sensitivity : Assess stability at 37°C (mimicking physiological conditions) versus 4°C.
- Light Exposure : Test photodegradation under UV/visible light.
- Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis of the methoxy group).
- Salt Form Impact : Compare hydrochloride salt stability with free base formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
